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This technical guide provides a comprehensive overview of the crystal structure of 1,1'-
bis(diisopropylphosphino)ferrocene (dippf), a pivotal phosphine ligand in the realms of catalysis
and materials science. Designed for researchers, scientists, and professionals in drug
development, this document collates crystallographic data, experimental methodologies, and
structural visualizations to facilitate a deeper understanding of this versatile organometallic
compound.

Molecular Structure and Crystallographic
Parameters

The crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene reveals a molecule with the
iron atom sandwiched between two cyclopentadienyl (Cp) rings. Each Cp ring is substituted
with a diisopropylphosphino group. The molecule crystallizes in the monoclinic space group
P2(1)/n. The crystallographic data provides a detailed insight into the bonding and
conformation of the molecule.

Table 1: Crystal Data and Structure Refinement for 1,1'-Bis(diisopropylphosphino)ferrocene
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Parameter Value
Empirical formula C22H36FeP2
Formula weight 418.31
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2(1)/n

Unit cell dimensions

a=9.134(2) A, a=90°

b = 14.898(3) A, B = 106.34(3)°

c=16.591(3) A, y = 90°

Volume 2167.3(8) As
z 4

Density (calculated) 1.282 Mg/m3
Absorption coefficient 0.898 mm—1
F(000) 904

Table 2: Selected Bond Lengths (A) and Angles (°) for 1,1'-Bis(diisopropylphosphino)ferrocene
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Bond Length (A) Angle Degrees (°)
Fe-C(1) 2.041(3) C(1)-C(2)-C(3) 108.3(3)
Fe-C(2) 2.049(3) C(2)-C(3)-C(4) 108.1(3)
Fe-C(3) 2.047(3) C(3)-C(4)-C(5) 108.1(3)
Fe-C(4) 2.041(3) C(4)-C(5)-C(1) 108.1(3)
Fe-C(5) 2.035(3) C(5)-C(1)-C(2) 107.4(3)
P(1)-C(1) 1.834(3) C(1)-P(1)-C(6) 103.4(2)
P(2)-C(1A) 1.837(3) C(1)-P(1)-C(9) 104.1(2)
P(1)-C(6) 1.859(4) C(1A)-P(2)-C(12) 102.9(2)
P(1)-C(9) 1.861(4) C(1A)-P(2)-C(15) 104.5(2)
P(2)-C(12) 1.858(4)

P(2)-C(15) 1.863(4)

Experimental Protocols
Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene

The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene is typically achieved through the
reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine.

Reaction Scheme:
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¢ To cite this document: BenchChem. [Unveiling the Structural Nuances of 1,1'-
Bis(diisopropylphosphino)ferrocene: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b2480127#crystal-structure-of-1-1-bis-
diisopropylphosphino-ferrocene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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